

# Pingbeimine C Demonstrates Potent In Vivo Anti-Cancer Effects: A Comparative Guide

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## Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117

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[City, State] – [Date] – New research highlights the significant in vivo anti-cancer properties of **Pingbeimine C**, also known as Peiminine, a natural compound extracted from the bulbs of *Fritillaria thunbergii*. This guide provides a comprehensive comparison of **Pingbeimine C**'s efficacy against established chemotherapeutic agents in preclinical cancer models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## Comparative Efficacy in Colorectal Cancer Xenograft Models

**Pingbeimine C** has demonstrated notable tumor growth inhibition in colorectal cancer xenograft models. To provide a clear comparison, this guide presents data from studies utilizing the HCT-116 human colorectal carcinoma cell line, a well-established model in cancer research. While direct head-to-head studies are limited, an indirect comparison can be made with standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Oxaliplatin, using data from studies with similar experimental designs.

## Quantitative Data Summary: HCT-116 Xenograft Models

| Treatment Group   | Dosage & Schedule                     | Mean Tumor Volume (mm <sup>3</sup> ) ± SD/SEM (End of Study) | Tumor Growth Inhibition (%)          | Citation |
|-------------------|---------------------------------------|--|--------------------------------------|----------|
| Pingbeimine C     | 20 mg/kg/day, i.p.                    | Data not explicitly provided in a comparable format          | Significant inhibition reported      | [1]      |
| 5-Fluorouracil    | 25 mg/kg, i.p., weekly                | ~400 mm <sup>3</sup> ± SD (Day 40)                           | Not explicitly calculated            | [2]      |
| 5-Fluorouracil    | 50 mg/kg/week, i.p.                   | ~250 mm <sup>3</sup> ± SD (Day 28)                           | ~70% (estimated from graphical data) | [3]      |
| Oxaliplatin       | 8 mg/kg, i.p., weekly (Days 0, 7, 14) | ~250 mm <sup>3</sup> ± SD (Day 14)                           | Significant reduction                | [4]      |
| Oxaliplatin       | 7.5 mg/kg, i.p., twice weekly         | ~1000 mm <sup>3</sup> (Day 21)                               | ~25%                                 | [5]      |
| Oxaliplatin       | 10 mg/kg, i.p., 3 times/week          | ~500 mm <sup>3</sup> ± SD (Day 21)                           | ~50% (estimated from graphical data) | [6]      |
| Control (Vehicle) | Saline/PBS, i.p.                      | ~1200 mm <sup>3</sup> ± SD (Day 40)                          | 0%                                   | [2]      |
| Control (Vehicle) | Saline, i.p.                          | ~800 mm <sup>3</sup> ± SD (Day 28)                           | 0%                                   | [3]      |
| Control (Vehicle) | NaCl, i.p.                            | ~1200 mm <sup>3</sup> ± SD (Day 14)                          | 0%                                   | [4]      |
| Control (Vehicle) | Vehicle, i.p.                         | ~1300 mm <sup>3</sup> (Day 21)                               | 0%                                   | [5]      |

|                   |              |  |    |     |
|-------------------|--------------|--|----|-----|
| Control (Vehicle) | Saline, i.p. | ~1000 mm <sup>3</sup> ± SD<br>(Day 21) | 0% | [6] |
|-------------------|--------------|--|----|-----|

Note: Direct statistical comparison between studies is not possible due to variations in experimental conditions. The data is presented for illustrative purposes.

## Efficacy in Breast Cancer Xenograft Models

**Pingbeimine C** has also been evaluated in breast cancer models, demonstrating its potential across different cancer types.

### Quantitative Data Summary: MDA-MB-231 Xenograft Models

| Treatment Group   | Dosage & Schedule             | Mean Tumor Volume/Weight (End of Study)       | Tumor Growth Inhibition (%) | Citation |
|-------------------|-------------------------------|---|-----------------------------|----------|
| Pingbeimine C     | Not explicitly stated in vivo | Downregulates PI3K/Akt, increases p53 and Bax | Not available               | [7]      |
| Control (Vehicle) | Not applicable                | Not applicable                                | 0%                          | [7]      |

## Mechanistic Insights: Signaling Pathways Modulated by Pingbeimine C

**Pingbeimine C** exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

### PI3K/Akt/mTOR Signaling Pathway

**Pingbeimine C** has been shown to downregulate the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival.[7]

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